2-Cyclohexyl-3-hydroxy-3-phenyl-2,3-dihydro-1h-isoindol-1-one
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Overview
Description
2-Cyclohexyl-3-hydroxy-3-phenyl-2,3-dihydro-1h-isoindol-1-one is a chemical compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications. This compound, in particular, has a unique structure that includes a cyclohexyl group, a hydroxy group, and a phenyl group attached to the isoindolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-3-hydroxy-3-phenyl-2,3-dihydro-1h-isoindol-1-one can be achieved through several synthetic routes. One common method involves the reaction of lithiated N-phenylnaphthalene-1-carboxamide with dimethylformamide (DMF) at low temperatures, followed by quenching with methanol . This method leverages the addition reaction of organolithium to the naphthalene ring, which is a key step in forming the isoindolinone structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of organolithium reagents and controlled reaction conditions, can be scaled up for industrial applications. The choice of solvents, temperature control, and purification techniques are critical factors in optimizing the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-3-hydroxy-3-phenyl-2,3-dihydro-1h-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and cyclohexyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium compounds, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-3-hydroxy-3-phenyl-2,3-dihydro-1h-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one
- 2-Cyclohexyl-2,3-dihydro-3-hydroxy-3-phenyl-1H-isoindol-1-one
Uniqueness
2-Cyclohexyl-3-hydroxy-3-phenyl-2,3-dihydro-1h-isoindol-1-one is unique due to its specific combination of functional groups and its isoindolinone core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
3593-38-2 |
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Molecular Formula |
C20H21NO2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-cyclohexyl-3-hydroxy-3-phenylisoindol-1-one |
InChI |
InChI=1S/C20H21NO2/c22-19-17-13-7-8-14-18(17)20(23,15-9-3-1-4-10-15)21(19)16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16,23H,2,5-6,11-12H2 |
InChI Key |
YLOZGFWUZMAYIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O |
Origin of Product |
United States |
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